molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Cat. No.: B029510
CAS No.: 73226-73-0
M. Wt: 219.11 g/mol
InChI Key: LCFXFDGYDKNWMD-UHFFFAOYSA-M
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Description

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate (CAS: 73226-73-0) is a sodium salt of a phosphinate derivative with a molecular formula of C₅H₁₁NNaO₅P and a molecular weight of 219.108 g/mol . It is structurally characterized by an acetyl(hydroxy)amino group attached to a propyl-hydroxyphosphinate backbone. Key properties include:

  • Melting Point: 184–186°C
  • Solubility: Stable in solid form at 20°C, though exact solubility data are unspecified .
  • Applications: Primarily used as an antimalarial agent, inhibiting DOXP reductoisomerase with IC₅₀ values of 90–170 nM against Plasmodium falciparum strains .

Properties

IUPAC Name

sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXFDGYDKNWMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635413
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73226-73-0
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

FR 900098 inhibits the activity of DOXP reductoisomerase. By inhibiting this enzyme, the compound disrupts the non-mevalonate pathway, thereby preventing the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions, including cell membrane integrity, energy metabolism, and protein modification.

Result of Action

The inhibition of the non-mevalonate pathway by FR 900098 leads to a deficiency in isoprenoids, causing various cellular dysfunctions and ultimately leading to the death of the organism. Specifically, FR 900098 has demonstrated antimalarial activity, with IC50 values of 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively.

Biological Activity

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, along with a detailed analysis of research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxy and acetyl groups attached to a propyl chain, with a phosphinate moiety. This unique structure may contribute to its biological activity, particularly in biochemical pathways involving phosphorous compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the hydroxyphosphinate group may facilitate interactions with enzymes involved in cellular signaling and metabolic processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain serine hydrolases, which play crucial roles in neurotransmitter regulation and metabolic pathways.
  • Cell Signaling : The compound may modulate cell signaling pathways by influencing the activity of phosphatases and kinases involved in cellular growth and differentiation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Some studies have reported neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and apoptosis.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of this compound:

  • Tumor Growth Inhibition : In murine models, administration of this compound has been associated with reduced tumor growth rates, indicating its potential as an anti-cancer agent.
  • Behavioral Assessments : Behavioral tests in rodents have shown improvements in cognitive functions, suggesting possible benefits for neurological health.

Data Tables

Biological ActivityIn Vitro ResultsIn Vivo Results
CytotoxicityInduced apoptosis in cancer cell linesReduced tumor growth in mice
NeuroprotectionDecreased oxidative stress markersImproved cognitive function in behavioral tests

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound:

  • Targeted Pathways : Investigations have identified key signaling pathways influenced by this compound, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
  • Gene Expression Analysis : Transcriptomic analyses reveal alterations in gene expression profiles associated with apoptosis and cell cycle regulation following treatment with this compound.

Comparison with Similar Compounds

Sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate

Structural Differences :

  • Replaces the acetyl group with a formyl group in the hydroxyamino substituent . Implications:
  • No direct biological activity data are available, but such substitutions often influence metabolic stability and pharmacokinetics .

3-Hydroxypropane-3-sulphonate and Acetone Sodium Bisulphite

Structural Contrast :

  • 3-Hydroxypropane-3-sulphonate contains a sulphonate group (-SO₃⁻) instead of a phosphinate (-PO₂⁻) backbone.
  • Acetone sodium bisulphite (adduct of sodium bisulphite and acetone) has a simpler structure with a bisulphite (HSO₃⁻) moiety .
    Key Findings :
  • The phosphinate group in Sodium;3-[acetyl...] provides stronger metal-chelating properties compared to sulphonates, enhancing its role in enzyme inhibition .
  • 3-Hydroxypropane-3-sulphonate derivatives are less biologically active, often used in industrial applications (e.g., surfactants) rather than therapeutics .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Structural Overview :

  • Aromatic naphthalene core with dual sulphonate groups and a hydroxyl substituent .
    Functional Differences :
  • The aromaticity and dual sulphonate groups make this compound highly water-soluble, suitable for dye intermediates or dispersants.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC₅₀) Applications
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate C₅H₁₁NNaO₅P Acetyl(hydroxy)amino, phosphinate 219.108 184–186 90–170 nM (antimalarial) Antimalarial drug
Sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate Not specified Formyl(hydroxy)amino, phosphinate ~200 (estimated) Not reported Not reported Research compound
3-Hydroxypropane-3-sulphonate C₃H₈O₄S Hydroxy, sulphonate 140.15 Not reported None Industrial surfactant
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ Hydroxy, dual sulphonates 372.48 Not reported None Dye intermediate

Research Findings and Implications

  • Antimalarial Efficacy : Sodium;3-[acetyl...] outperforms sulphonate derivatives due to its phosphinate group, which enhances enzyme inhibition via metal chelation .
  • Structural Flexibility : Substituting acetyl with formyl (as in Sodium;3-[formyl...]) could optimize pharmacokinetics but requires further study .
  • Industrial vs. Therapeutic Use: Sulphonates (e.g., Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate) are prioritized for non-therapeutic applications due to their stability and solubility .

Q & A

What analytical methods are recommended for quantifying Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate in biological matrices?

Basic Research Focus
For precise quantification in biological samples (e.g., serum or cellular lysates), reverse-phase HPLC coupled with UV detection (200–220 nm) is widely used. Phosphate buffer systems (pH 3.0–7.4) are optimal for maintaining compound stability during separation . Pre-column derivatization with reagents like N-hydroxy-succinimide (NHS) or EDC enhances detection sensitivity for phosphinate-containing compounds . Validate methods using spike-recovery experiments in relevant matrices (e.g., human serum) to account for matrix effects .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Focus
Stability studies should employ buffered solutions (e.g., phosphate buffer pH 7.4 or acetate buffer pH 5.0) at 20–37°C, with periodic sampling over 72 hours. Degradation kinetics can be monitored via LC-MS, focusing on hydrolysis of the acetyl-hydroxylamine and phosphinate moieties. Evidence suggests increased instability at alkaline pH (>8.0) due to base-catalyzed hydrolysis . For long-term storage, lyophilization at -20°C in amber vials is recommended to prevent photodegradation .

What experimental designs are optimal for assessing its antimalarial efficacy against Plasmodium falciparum strains?

Advanced Research Focus
Use synchronized parasite cultures (e.g., HB3, Dd2 strains) with IC50 determination via hypoxanthine incorporation assays. Dose-response curves (1 nM–100 µM) should account for the compound’s inhibition of DOXP reductoisomerase, a key enzyme in the non-mevalonate pathway . Include controls with fosmidomycin (a structural analog) to compare potency. For resistance studies, perform genetic knockouts or CRISPR-Cas9 mutagenesis on PfDXR to identify mutation hotspots affecting binding .

How can researchers resolve contradictions in IC50 values across different P. falciparum strains?

Advanced Research Focus
Discrepancies (e.g., IC50 of 90 nM in Dd2 vs. 170 nM in HB3) may arise from strain-specific polymorphisms in PfDXR or variations in membrane transporter expression. Perform kinetic binding assays using recombinant PfDXR isoforms to quantify dissociation constants (Kd). Pair this with metabolomic profiling to assess intracellular drug accumulation differences. Cross-validate results using isogenic strains engineered to express specific transporter genes (e.g., PfCRT or PfMDR1) .

What strategies are effective for synthesizing and purifying the compound with high enantiomeric purity?

Advanced Research Focus
Synthesis involves stereoselective phosphorylation of 3-aminopropanol derivatives, followed by acetylation. Use chiral HPLC (e.g., CHIRALPAK® IG-3 column) with a hexane/isopropanol gradient (85:15 v/v) to separate enantiomers. Confirm purity via NMR (¹H, ³¹P) and high-resolution mass spectrometry (HRMS) . For large-scale production, optimize reaction conditions (e.g., 0.1 M sodium acetate buffer, pH 4.5) to minimize racemization .

How can researchers evaluate off-target interactions with mammalian enzymes?

Advanced Research Focus
Perform kinome-wide profiling using recombinant human kinases (e.g., RAF family) to assess inhibition at 10 µM. For phosphatases, use pNPP-based assays to measure activity suppression. Structural modeling (e.g., molecular docking with AutoDock Vina) can predict binding to non-target proteins like BRAF, leveraging the compound’s phosphinate group as a phosphate mimic . Validate findings with surface plasmon resonance (SPR) to measure binding affinities .

What methodologies are suitable for studying its pharmacokinetics in preclinical models?

Advanced Research Focus
Conduct IV/PO pharmacokinetic studies in rodents, with plasma sampling over 24 hours. Use ultra-performance LC-MS/MS for quantification, achieving a lower limit of detection (LLOD) of 1 ng/mL. Analyze tissue distribution via whole-body autoradiography after radiolabeling the compound with ³²P. For metabolite identification, employ HPLC-QTOF-MS with fragmentation patterns matched to synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Reactant of Route 2
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.